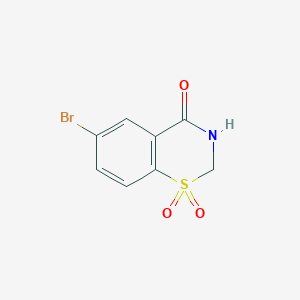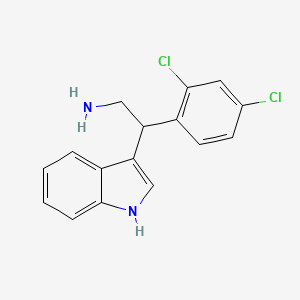
2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a urea derivative, and a thioacetamide group
Méthodes De Préparation
The synthesis of 2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a urea derivative and a thioacetamide group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness .
Analyse Des Réactions Chimiques
2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide include other thiadiazole derivatives and urea-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Thiadiazole derivatives: These compounds often exhibit antimicrobial and anti-inflammatory properties.
Propriétés
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S2/c1-7-2-4-8(5-3-7)14-10(19)15-11-16-17-12(21-11)20-6-9(13)18/h2-5H,6H2,1H3,(H2,13,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNCYNUSBRLAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
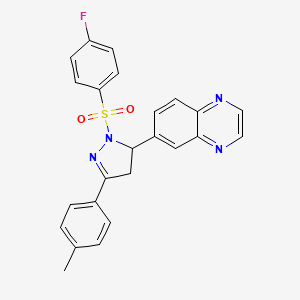
![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)

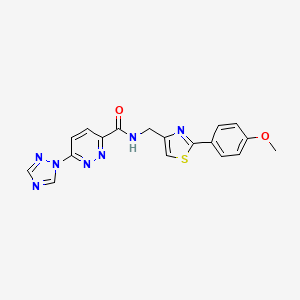
![Exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/new.no-structure.jpg)
![N-[(4-ethylphenyl)methyl]-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)
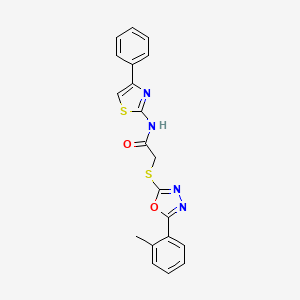
![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)
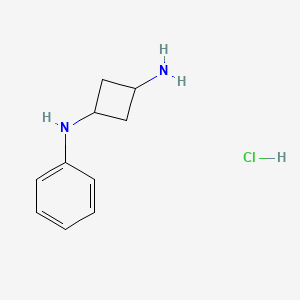

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)

